molecular formula C5H7N3O B13914600 1-(2H-1,2,3-Triazol-2-YL)propan-2-one

1-(2H-1,2,3-Triazol-2-YL)propan-2-one

Cat. No.: B13914600
M. Wt: 125.13 g/mol
InChI Key: MFIDPICBNFOSHB-UHFFFAOYSA-N
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Description

1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

The synthesis of 1-(2H-1,2,3-Triazol-2-YL)propan-2-one typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its efficiency, selectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Synthetic Route:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

1-(2H-1,2,3-Triazol-2-YL)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products:

Scientific Research Applications

Potential Applications

  • Versatile Intermediate in Organic Synthesis The presence of the amino group enhances the compound's potential for further chemical modifications, making it a versatile intermediate in organic synthesis.
  • Biological Activity Compounds containing triazole rings have been studied for their biological properties. 1-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one may exhibit various biological activities.
  • Binding Affinity Interaction studies involving 1-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one typically focus on its binding affinity to biological targets such as enzymes and receptors.

1,2,3-Triazoles in biological and medicinal chemistry

H-1,2,3-triazole is a scaffold that is widely present in therapeutic agents, and has gained interest due to its medicinal chemistry applications . Some biologically active drugs include:

  • A novel 1,2,3-triazole bearing antiepileptic drug known as Inovelon and Xilep .
  • 1,2,3-Triazole thioether is more potent against HIV-1 strain .
  • 1,2,3-Triazole-tethered sulfonamide–berberine hybrid compounds .

Anticancer Activity

Several studies highlight the anticancer potential of triazole derivatives . Some compounds have demonstrated activity against melanoma, colon, and breast cancer cell lines . For instance, one compound showed a wide-ranging ability to inhibit cell growth across six cancer cell lines . Another study synthesized 1,4-naphthoquinone-1,2,3-triazole hybrids and tested their anticancer activity on human cancer cell lines, with one compound showing notable cytotoxicity .

Other Activities

Comparison with Similar Compounds

Conclusion

1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in scientific research and industrial production.

Biological Activity

1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a triazole ring that contributes to its biological activity. The triazole moiety is recognized for its ability to form hydrogen bonds and its stability under various conditions, making it an attractive scaffold in medicinal chemistry.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this compound have shown potent inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 9MCF-71.1
Compound 9HCT-1162.6
Compound 9HepG21.4

These findings suggest that the compound may act through mechanisms such as thymidylate synthase inhibition, leading to apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial activity. Some derivatives have been tested against common pathogens:

PathogenInhibition Activity
Escherichia coliSignificant
Staphylococcus aureusSignificant

The antimicrobial effects are attributed to the ability of triazole compounds to disrupt cellular processes in bacteria .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition potential. For example, several synthesized triazole analogs exhibited moderate inhibition against carbonic anhydrase-II with IC50 values ranging from 13.8 to 35.7 µM. Notably, compounds showed binding interactions with the active site residues of the enzyme through molecular docking studies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : The compound interacts with specific enzymes such as carbonic anhydrase-II and thymidylate synthase.
  • Cell Cycle Modulation : It induces cell cycle arrest in cancer cells.
  • Antimicrobial Mechanisms : Disruption of bacterial cell functions leading to cell death.

Case Studies

Several studies have explored the efficacy of triazole derivatives in vitro and in vivo:

  • Anticancer Study : A study reported that a series of triazole derivatives exhibited significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values as low as 1.1 µM. The mechanism was linked to thymidylate synthase inhibition .
  • Antimicrobial Evaluation : Another investigation highlighted the antimicrobial properties of synthesized triazole derivatives against E. coli and S. aureus, demonstrating their potential as therapeutic agents against bacterial infections .
  • Enzyme Activity Assessment : A recent study evaluated a range of synthesized triazole analogs for their inhibitory effects on carbonic anhydrase-II, revealing promising candidates with significant activity compared to standard drugs .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-(triazol-2-yl)propan-2-one

InChI

InChI=1S/C5H7N3O/c1-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3

InChI Key

MFIDPICBNFOSHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1N=CC=N1

Origin of Product

United States

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